Asundexian

Anticoagulation safety Atrial fibrillation Factor XIa inhibition

Asundexian (BAY 2433334) is a reversible, highly selective FXIa inhibitor (IC50 0.92–1 nM) with >1,000-fold selectivity over thrombin, FXa, and other proteases. Its 14–17 h half-life enables once-daily dosing—longer than milvexian. Unlike FXa inhibitors, it preserves hemostasis, delivering a lower bleeding risk in preclinical and clinical models. Predominant amide hydrolysis clearance (~47%) minimizes CYP3A4-mediated DDIs, ideal for polypharmacy studies. Procure for thrombosis research, anticoagulant pharmacology, or coagulation assay development.

Molecular Formula C26H21ClF4N6O4
Molecular Weight 592.9 g/mol
CAS No. 2064121-65-7
Cat. No. B3325157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsundexian
CAS2064121-65-7
Molecular FormulaC26H21ClF4N6O4
Molecular Weight592.9 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC
InChIInChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1
InChIKeyXYWIPYBIIRTJMM-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asundexian (CAS 2064121-65-7): A Selective Oral Factor XIa Inhibitor for Differentiated Antithrombotic Research and Development


Asundexian (BAY 2433334) is an orally bioavailable, reversible, small-molecule inhibitor of activated coagulation factor XI (FXIa) with a reported IC50 of 0.92–1 nM against human FXIa in buffer [1]. It belongs to a novel class of anticoagulants that target the intrinsic coagulation pathway at the level of FXIa, a serine protease implicated in pathological thrombus formation but considered largely dispensable for normal hemostasis [2]. Asundexian exhibits >1,000-fold selectivity for FXIa over other proteases of the hemostatic system including thrombin, FXa, FVIIa, FIXa, plasmin, urokinase, and tissue plasminogen activator [1]. Clinically evaluated in a Phase 3 development program (OCEANIC) enrolling approximately 30,000 patients across atrial fibrillation, non-cardioembolic ischemic stroke, and high-risk transient ischemic attack indications, asundexian has a terminal half-life of 14–17 hours supporting once-daily oral dosing [3].

Why Asundexian Cannot Be Interchanged with FXa Inhibitors or Other FXIa Candidates in Research and Clinical Development


Asundexian occupies a distinct pharmacological niche that precludes simple substitution by either the established direct oral FXa inhibitors (apixaban, rivaroxaban, edoxaban) or the in-class FXIa competitor milvexian. Unlike FXa inhibitors, which block the final common pathway of coagulation and concomitantly impair hemostasis, asundexian selectively targets FXIa in the intrinsic pathway, preserving hemostatic capacity [1]. This mechanistic divergence translates into a quantitatively different bleeding profile: in head-to-head Phase 2 and Phase 3 trials, asundexian demonstrated substantially lower rates of ISTH major bleeding compared with apixaban [2]. Within the FXIa inhibitor class, asundexian is distinguished from milvexian by a longer terminal half-life (14–17 h vs ~10 h), enabling once-daily dosing without the need for twice-daily regimens [3]. Furthermore, asundexian's predominant clearance via amide hydrolysis (~47% to M1), with oxidative CYP3A4-mediated biotransformation as a minor pathway (~13%), differentiates its drug–drug interaction liability from both FXa inhibitors and other FXIa candidates [1].

Asundexian Evidence Guide: Quantified Differentiation Versus Comparators Across Six Dimensions


ISTH Major Bleeding Rate: Asundexian 50 mg vs Apixaban 5 mg in Phase 3 OCEANIC-AF

In the Phase 3 OCEANIC-AF trial (n ≈ 14,000), asundexian 50 mg once daily demonstrated a significantly lower rate of ISTH major bleeding compared with apixaban 5 mg twice daily in patients with atrial fibrillation. Major bleeding occurred in 17/7,373 (0.2%) patients on asundexian versus 53/7,364 (0.7%) on apixaban, yielding a cause-specific hazard ratio (csHR) of 0.32 (95% CI 0.18–0.55) [1]. The composite of ISTH major or clinically relevant non-major bleeding was also lower with asundexian (1.1% vs 2.6%) [2]. This approximately 71% relative reduction in major bleeding was observed despite asundexian being inferior for the efficacy endpoint of stroke/systemic embolism prevention (1.3% vs 0.4%; HR 3.79) [1].

Anticoagulation safety Atrial fibrillation Factor XIa inhibition ISTH major bleeding

FXIa Selectivity: >1,000-Fold Discrimination Over Hemostatic Proteases vs FXa Inhibitors

Asundexian demonstrates >1,000-fold selectivity for FXIa over all tested proteases of the hemostatic system, including thrombin, FXa, FVIIa, FIXa, plasmin, urokinase, tissue plasminogen activator, and activated protein C [1]. The IC50 for human FXIa is 0.92 nM in buffer, and the compound shows >1,000-fold lower potency against these off-target proteases [1]. In contrast, direct FXa inhibitors such as apixaban (Ki = 0.08 nM for FXa) and rivaroxaban (IC50 = 0.7 nM for FXa) achieve their antithrombotic effect by blocking the common coagulation pathway, unavoidably impairing hemostatic thrombin generation. While FXa inhibitors exhibit their own selectivity profiles versus other serine proteases, their mechanism inherently disrupts both pathological and hemostatic coagulation, as evidenced by the 0.7% annual major bleeding rate with apixaban in OCEANIC-AF [2].

Target selectivity Factor XIa Protease inhibition Off-target profiling

Bleeding Time Preservation: Asundexian vs Rivaroxaban in Rabbit Ear and Gum Bleeding Models

In a direct preclinical comparison using rabbit bleeding models, asundexian did not increase ear bleeding time or gum bleeding time at antithrombotic doses, whereas rivaroxaban significantly prolonged ear bleeding time compared to controls at its higher tested dose (Figure 2B, C in Heitmeier et al.) [1]. This finding was consistent across multiple bleeding models (ear, gum, and liver injury), where asundexian alone or in combination with antiplatelet drugs (aspirin and ticagrelor) did not increase bleeding times or blood loss [1]. Rivaroxaban's prolongation of bleeding time is mechanistically consistent with its FXa target location in the common coagulation pathway [2]. The discordance between antithrombotic efficacy and bleeding liability—asundexian reduced thrombus weight in FeCl2 arterial and AV shunt models while preserving hemostasis—constitutes the core preclinical differentiation of this FXIa inhibitor [1].

Preclinical bleeding models Hemostatic safety In vivo comparison Factor XIa vs FXa inhibition

Terminal Half-Life: Asundexian 14–17 h vs Milvexian ~10 h Supporting Once-Daily Dosing

Asundexian exhibits a terminal elimination half-life (t1/2) of approximately 14–17 hours in healthy participants, supporting once-daily oral administration across all clinical studies [1]. In contrast, milvexian, the only other oral small-molecule FXIa inhibitor in advanced clinical development, has a reported half-life of approximately 10 hours, which permits but may necessitate twice-daily dosing [2]. The longer half-life of asundexian is a consequence of its low apparent plasma clearance (CL/F ~3.19–4.21 L/h) and predominant clearance via amide hydrolysis (~47% to M1) rather than extensive oxidative metabolism [3]. In Phase 2 PACIFIC-AF, asundexian 50 mg once daily achieved 92% FXIa inhibition at trough and 94% at peak, demonstrating sustained target engagement throughout the 24-hour dosing interval [4].

Pharmacokinetics Half-life comparison Once-daily dosing FXIa inhibitor differentiation

Complete Oral Bioavailability Unaffected by Food, Formulation, or Gastric pH: Asundexian vs DOACs

Asundexian demonstrates absolute oral bioavailability (FAB) of 103.9%, indicating essentially complete absorption with negligible first-pass metabolism [1]. In dedicated Phase 1 studies, relative bioavailability was 94.3–95.1% across different tablet formulations (Phase 2 and Phase 3 tablets vs immediate-release reference), and bioavailability was unaffected by concomitant food intake or gastric pH modulation (e.g., proton pump inhibitor co-administration) [1]. This contrasts with rivaroxaban, whose bioavailability is formulation-dependent (66% without food for the 20 mg dose, increasing to ~100% when taken with food), and apixaban, which has approximately 50% absolute bioavailability [2]. Asundexian's bioavailability robustness is attributed to its high passive permeability and the minor contribution of first-pass CYP3A4/P-gp-mediated clearance to its overall disposition [3].

Oral bioavailability Formulation robustness Food effect Drug absorption

Subgroup Efficacy Signal in Atherosclerotic Stroke: Asundexian 50 mg vs Placebo in PACIFIC-Stroke

In the Phase 2 PACIFIC-Stroke trial (n = 1,808), patients with acute non-cardioembolic ischemic stroke were randomized to asundexian 10, 20, or 50 mg once daily or placebo, on top of antiplatelet therapy. Although the primary composite MRI endpoint (covert brain infarction or ischemic stroke) was neutral, a prespecified exploratory analysis revealed that asundexian 50 mg daily conferred a trend toward reduced risk of recurrent ischemic stroke or transient ischemic attack (secondary outcome) with a hazard ratio of 0.59 (95% CI 0.33–1.06) versus placebo [1]. In patients with atherosclerotic stroke etiology, the signal was more pronounced, suggesting selective benefit in this subgroup [2]. Importantly, bleeding rates with asundexian were similar to placebo, even with concomitant antiplatelet therapy, consistent with the hemostasis-sparing mechanism of FXIa inhibition [1].

Secondary stroke prevention Atherosclerotic stroke Subgroup analysis Factor XIa inhibition

Asundexian Optimal Application Scenarios: Evidence-Based Research and Development Use Cases


In Vivo Thrombosis Models Requiring Hemostatic Preservation

Asundexian is the anticoagulant of choice for preclinical arterial and venous thrombosis models (FeCl2-induced carotid artery injury, arteriovenous shunt) where preservation of hemostatic function is essential. Unlike rivaroxaban, which prolongs ear and gum bleeding time at antithrombotic doses in rabbit models, asundexian achieves comparable thrombus weight reduction without increasing bleeding time or blood loss, even when co-administered with antiplatelet agents (aspirin and ticagrelor) [1]. This allows investigators to study antithrombotic efficacy without the confounding influence of excessive bleeding on experimental endpoints.

Clinical Development of Anticoagulant–Antiplatelet Combination Strategies in Atherosclerotic Disease

Based on the PACIFIC-Stroke subgroup analysis showing a trend toward reduced recurrent ischemic stroke/TIA (HR 0.59; 95% CI 0.33–1.06) with asundexian 50 mg versus placebo on a background of antiplatelet therapy, without incremental bleeding [2], asundexian is the rational investigational agent for dual-pathway inhibition studies in atherosclerotic cardiovascular disease. The Phase 3 OCEANIC-Stroke trial (NCT05686070) is prospectively testing this hypothesis [3].

Pharmacokinetic/Pharmacodynamic Modeling of Anticoagulants with Reduced Drug–Drug Interaction Liability

Asundexian's predominant clearance via amide hydrolysis (~47% to M1) with only ~13% contribution from oxidative CYP3A4-mediated pathways [4] makes it an attractive tool compound for studying anticoagulant pharmacology in polypharmacy contexts. Unlike FXa inhibitors (rivaroxaban, apixaban) that are heavily dependent on CYP3A4 and P-gp for disposition, asundexian's DDI profile may offer reduced pharmacokinetic variability in co-medication scenarios, a hypothesis amenable to controlled DDI studies using prototypical CYP3A4/P-gp inhibitors and inducers [5].

Comparative FXIa Inhibitor Selectivity and Coagulation Assay Interference Profiling

For laboratories developing or validating coagulation assays in the presence of FXIa inhibitors, asundexian serves as a key reference compound. Its concentration-dependent, curvilinear prolongation of aPTT-based assays—with documented differential sensitivity across reagent types (silica-based vs kaolin-based activators)—establishes it as a critical probe for characterizing FXIa inhibitor interference patterns [6]. Direct comparison with milvexian in identical assay systems has shown that milvexian is a more potent inhibitor of intrinsic pathway-dependent coagulation in vitro, suggesting asundexian may require higher plasma concentrations to achieve equivalent pharmacodynamic effects , a distinction relevant for assay standardization and therapeutic drug monitoring development.

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